Cas no 923156-98-3 (2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide)
2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide
- 2-fluoro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
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- Inchi: 1S/C23H16FNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27)
- InChI Key: ZCKAXDKHAPEWDZ-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2OC(C3=CC=CC=C3C)=CC(=O)C=2C=1)(=O)C1=CC=CC=C1F
2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2211-0114-2μmol |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-5μmol |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-10μmol |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-20μmol |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-1mg |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-2mg |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-3mg |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-4mg |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-5mg |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2211-0114-10mg |
2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923156-98-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide
Comprehensive Overview of 2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS No. 923156-98-3)
The compound 2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS No. 923156-98-3) is a fluorinated benzamide derivative with a unique chromen-4-one scaffold. This structurally intricate molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in targeted therapies. The presence of both fluoro and methylphenyl substituents enhances its binding affinity to specific biological targets, making it a subject of interest in drug discovery pipelines.
Recent studies highlight the growing demand for chromen-4-one derivatives in medicinal chemistry, particularly for their anti-inflammatory and kinase-inhibitory properties. The 2-fluoro-N-2-(2-methylphenyl) moiety in this compound is hypothesized to improve metabolic stability, a critical factor in the development of orally bioavailable drugs. Researchers are actively investigating its interactions with enzymes like COX-2 and PI3K, which are frequently searched topics in AI-driven drug design platforms.
From a synthetic chemistry perspective, the 4-oxo-4H-chromen-6-yl core offers versatility for further functionalization. This aligns with the current trend of fragment-based drug discovery, a hot topic in computational chemistry forums. The compound's CAS No. 923156-98-3 is often cross-referenced in patents exploring novel heterocyclic compounds for oncology applications, reflecting its relevance in precision medicine.
Analytical characterization of 2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide typically involves advanced techniques like LC-MS and NMR spectroscopy. These methods are frequently searched by chemists optimizing high-throughput screening protocols. The compound's logP value and solubility profile make it a candidate for lipophilic efficiency studies—a trending subject in pharmacokinetic optimization discussions.
Environmental and regulatory aspects of this compound are also noteworthy. While not classified as hazardous, its benzamide structure prompts inquiries about green chemistry synthesis routes—a popular search term among sustainable chemistry advocates. The fluoro substitution pattern raises questions about metabolic fate in biological systems, connecting to broader discussions about organofluorine compounds in drug metabolism.
In the context of structure-activity relationship (SAR) studies, modifications to the 2-methylphenyl group are being explored to enhance selectivity. This resonates with frequent queries about molecular docking strategies in chemoinformatics communities. The compound's crystalline form has also sparked interest in polymorphism screening techniques, crucial for pharmaceutical formulation development.
Market analysts note increasing patent filings involving CAS 923156-98-3, particularly in small molecule therapeutics for chronic diseases. This correlates with rising searches for next-generation kinase inhibitors and allosteric modulators. The compound's chromen-6-yl fragment is being studied for its potential in fluorescence-based probes, linking to trending research in diagnostic imaging agents.
From a technical perspective, purification of 2-fluoro-N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylbenzamide often employs preparative HPLC—a technique frequently searched alongside method development in analytical chemistry circles. Stability studies under various pH conditions are another active research area, addressing common questions about compound degradation pathways in preclinical development.
The future research trajectory for this compound likely involves prodrug derivatization of the benzamide group, a strategy gaining traction in drug delivery optimization. Its structural features continue to inspire scaffold hopping approaches in medicinal chemistry, making CAS 923156-98-3 a recurring subject in virtual screening literature and AI-assisted molecular design platforms.
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